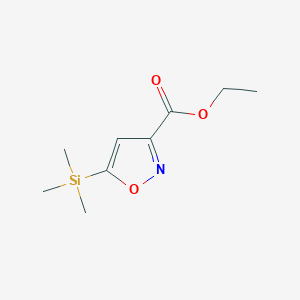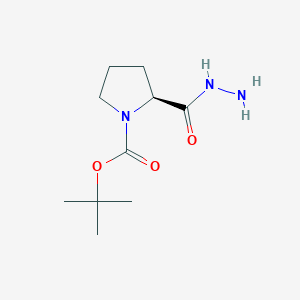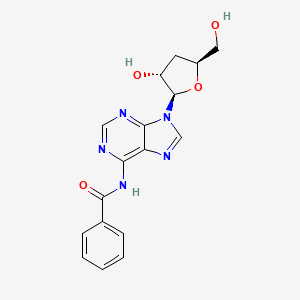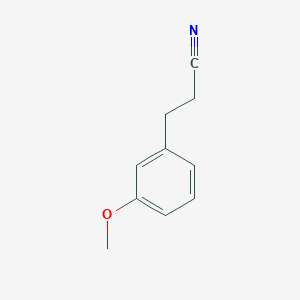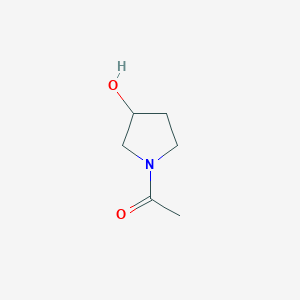
1-(3-Hydroxypyrrolidin-1-yl)ethanone
Übersicht
Beschreibung
1-(3-Hydroxypyrrolidin-1-yl)ethanone, also known as 1-acetyl-3-pyrrolidinol, is a compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3-Hydroxypyrrolidin-1-yl)ethanone is 1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
1-(3-Hydroxypyrrolidin-1-yl)ethanone is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 286.4±33.0 °C at 760 mmHg, and a flash point of 127.0±25.4 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- A study detailed the synthesis of novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, starting from similar compounds (Liu et al., 2012).
Spectroscopic Characterization and Biological Applications
- Another research focused on the synthesis, spectroscopic characterization, and biological applications of a compound closely related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone. The study also explored its potential in cytotoxicity and molecular docking studies (Govindhan et al., 2017).
Fungicidal Activity
- The synthesis of derivatives with potential fungicidal activity was explored, using starting materials closely related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone (Sherekar et al., 2022).
Biochemical Applications
- A study investigated the biochemical applications, particularly in the context of sulfhydryl-specific reactions, indicating potential uses in biological systems and cell studies (Fang et al., 2019).
Antibacterial Properties
- Research on the antibacterial properties of compounds structurally similar to 1-(3-Hydroxypyrrolidin-1-yl)ethanone was conducted, highlighting their application in the pharmaceutical industry and drug research (Wanjari, 2020).
Anticancer Potential
- Another study explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, emphasizing the role of the hydroxyl group in anticancer activity (Haridevamuthu et al., 2023).
Corrosion Inhibition
- A study examined the use of a compound structurally related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone as a corrosion inhibitor, highlighting its effectiveness in protecting mild steel in corrosive environments (Jawad et al., 2020).
Eco-Compatible Synthesis
- The eco-compatible synthesis of novel 3-hydroxyflavones using a compound related to 1-(3-Hydroxypyrrolidin-1-yl)ethanone was reported, demonstrating the potential for environmentally friendly chemical processes (Sajjadi-Ghotbabadi et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338). If experiencing respiratory symptoms, seek medical attention (P310) .
Eigenschaften
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436594 | |
| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypyrrolidin-1-yl)ethanone | |
CAS RN |
23123-19-5 | |
| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




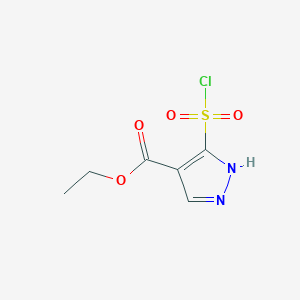

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)



